![molecular formula C10H14ClNO2 B2373230 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 1332765-89-5](/img/structure/B2373230.png)
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride
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Overview
Description
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound used for research and development . It has a chemical formula of C10H13NO2・HCl and a molecular weight of 215.68 .
Molecular Structure Analysis
The linear formula for this compound is C10H13NO2・HCl . The InChI code is 1S/C10H13NO2.ClH/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H .Scientific Research Applications
Chemical Synthesis and Biological Activity
3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is involved in various chemical synthesis processes and shows potential biological activities. For instance, it participates in the synthesis of propionamides and exhibits weak antibacterial activity. This is demonstrated through the hydrolysis and acylation processes that lead to the synthesis of corresponding propionamides (Arutyunyan et al., 2014). Similarly, the compound is used in synthesizing propanaryl-amines, which, in their oxalates and hydrochloride forms, possess high antibacterial activity (Arutyunyan et al., 2017).
Chemical Reactivity and Mechanistic Insights
The compound shows a diverse range of reactivity, forming various chemical structures. For example, studies on its reactions with alicyclic amines have provided insights into the kinetics and mechanisms involved (Castro et al., 2001). Moreover, its involvement in the synthesis of organophosphorus compounds, and subsequent reactions leading to various heterocyclic systems, underlines its versatility in chemical synthesis (Moustafa & Mohamed, 2008).
Application in Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of N-aryl imines, where the presence of electron-donating substituents like 2-methoxy significantly impacts the enantioselectivities of the resulting amines (Mršić et al., 2009). This highlights its potential in creating biologically active molecules with specific chirality, which is crucial in pharmaceutical sciences.
Role in Polymer Synthesis and Material Science
In material science and polymer synthesis, 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride contributes to the creation of novel materials. For instance, its derivative has been used in preparing hydrogels through radiation-induced polymerization, resulting in polymers with enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015). Additionally, it plays a role in synthesizing lanthanide(III) complexes with antimicrobial properties (Gudasi et al., 2008), showcasing its utility in medicinal chemistry.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWCGRVYIFAVPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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